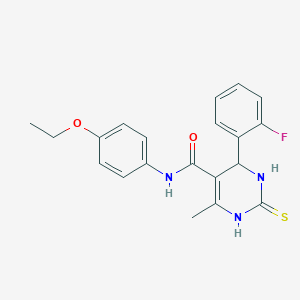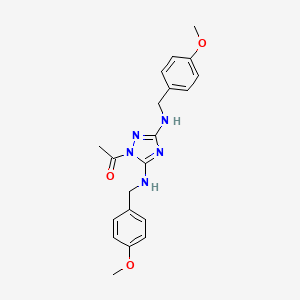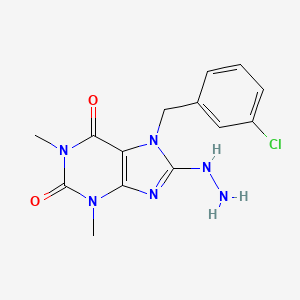![molecular formula C16H13ClF3NOS B4967627 3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967627.png)
3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide, also known as CTTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide has been studied for its potential applications in various areas of scientific research, including cancer treatment, inflammation, and pain management. In cancer treatment, 3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation and pain management studies have demonstrated the anti-inflammatory and analgesic properties of 3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide, making it a potential candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways and molecular targets. Studies have shown that 3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in inflammation and pain signaling pathways.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation, and the alleviation of pain. Additionally, 3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide has been demonstrated to have antioxidant properties, which can help protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide in lab experiments is its potential for the development of new drugs for cancer treatment, inflammation, and pain management. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
For research on 3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide include exploring its potential for the development of new drugs, investigating its mechanism of action in more detail, and determining its safety and toxicity profiles. Additionally, further studies are needed to fully understand the potential applications of 3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide in other areas of scientific research.
Méthodes De Synthèse
3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenethiol with 2-(trifluoromethyl)benzaldehyde, followed by the addition of propanoyl chloride. The final product is obtained through purification and isolation techniques.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[2-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NOS/c17-11-5-7-12(8-6-11)23-10-9-15(22)21-14-4-2-1-3-13(14)16(18,19)20/h1-8H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSCQGUFSCKDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B4967547.png)
![5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B4967552.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide](/img/structure/B4967559.png)

![2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4967563.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4967571.png)
![3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B4967577.png)
![1-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4967585.png)

![ethyl 1-(tetrahydro-2H-thiopyran-4-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967606.png)
![3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol](/img/structure/B4967608.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4967609.png)
![3-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B4967635.png)
